

Technical Guide on the Physicochemical Properties of LCC03 Compound

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Compound of Interest

Compound Name: LCC03

Cat. No.: B1193115

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Introduction

This document provides a comprehensive overview of the core physicochemical properties of the non-steroidal anti-inflammatory drug (NSAID) **LCC03** (Ibuprofen). A thorough understanding of these properties is critical for researchers, scientists, and drug development professionals, as they fundamentally influence the compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and formulation development. This guide summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows.

Compound Identification

Identifier	Value
IUPAC Name	(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid
SMILES Notation	<chem>CC(C)Cc1ccc(cc1)C(C)C(=O)O</chem>
Molecular Formula	C ₁₃ H ₁₈ O ₂
CAS Number	15687-27-1

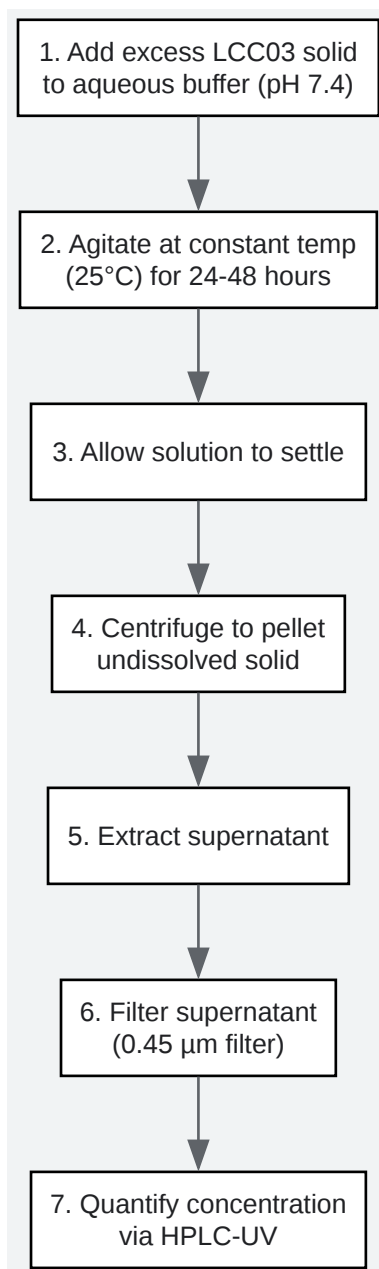
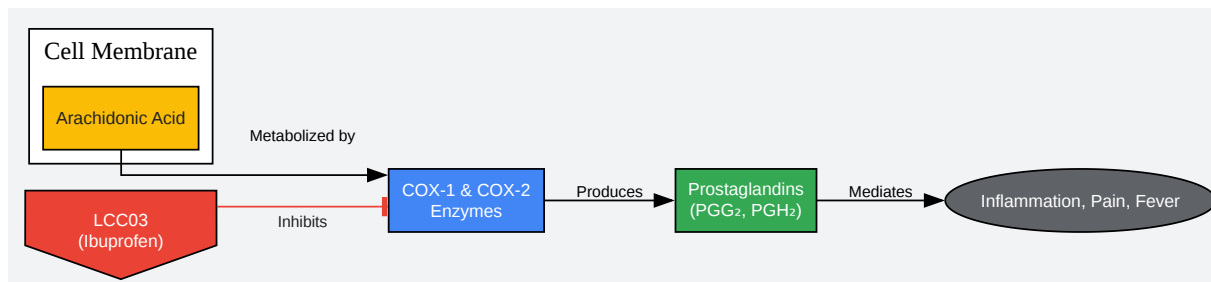
Physicochemical Properties

The key physicochemical descriptors for **LCC03** (Ibuprofen) are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for guiding formulation strategies.

Property	Value	Experimental Method
Molecular Weight	206.28 g/mol	Mass Spectrometry
LogP (Octanol/Water)	3.97	Shake-Flask Method
Aqueous Solubility	21 mg/L (at 25°C)	Shake-Flask Method
pKa	4.4 - 4.9	Potentiometric Titration
Melting Point	75-78 °C	Capillary Melting Point
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	2	Calculated

Biological Activity and Signaling Pathway

LCC03 (Ibuprofen) primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.



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- To cite this document: BenchChem. [Technical Guide on the Physicochemical Properties of LCC03 Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193115#physicochemical-properties-of-lcc03-compound]

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